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molecular formula C13H12N6O B8383362 1,3-Bis(pyridin-3-ylmethyleneamino)urea

1,3-Bis(pyridin-3-ylmethyleneamino)urea

Cat. No. B8383362
M. Wt: 268.27 g/mol
InChI Key: AHWCYPOAKSNDCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06034083

Procedure details

32.2 g of pyridine-3-carbaldehyde are added in the course of approx. 10 minutes, at room temperature, to a suspension of 13.5 g of carbohydrazide in 200 ml of methanol, the temperature rising to more than 35°. The reaction mixture is further stirred for 1 hour and then cooled to 5°. The crystals that precipitate are filtered off with suction and dried in vacuo at 70°. 40 g of the title compound having a melting point of 202-204° are thus obtained.
Quantity
32.2 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=O)[CH:2]=1.[NH2:9][NH:10][C:11]([NH:13][NH2:14])=[O:12]>CO>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=[N:9][NH:10][C:11]([NH:13][N:14]=[CH:7][C:3]2[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=2)=[O:12])[CH:2]=1

Inputs

Step One
Name
Quantity
32.2 g
Type
reactant
Smiles
N1=CC(=CC=C1)C=O
Name
Quantity
13.5 g
Type
reactant
Smiles
NNC(=O)NN
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is further stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rising to more than 35°
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5°
FILTRATION
Type
FILTRATION
Details
The crystals that precipitate are filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 70°
CUSTOM
Type
CUSTOM
Details
are thus obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
N1=CC(=CC=C1)C=NNC(=O)NN=CC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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